N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide, also known as CDPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in various physiological and pathological processes in the brain.
Mécanisme D'action
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that regulates various signaling pathways in the brain. mGluR5 activation leads to the release of intracellular calcium ions, which triggers downstream signaling cascades that modulate synaptic plasticity and neuronal excitability. N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide enhances the binding of glutamate to mGluR5, thereby increasing the receptor's activity and amplifying its downstream signaling effects.
Biochemical and Physiological Effects:
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide has been shown to modulate various biochemical and physiological processes in the brain, including neurotransmitter release, synaptic plasticity, and neuronal excitability. N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide enhances long-term potentiation (LTP), a cellular mechanism underlying learning and memory, by increasing the activity of mGluR5 at synapses. N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide also reduces the release of the stress hormone corticosterone, which is elevated in depression and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5, making it a useful tool for studying the physiological and pathological roles of this receptor in the brain. However, N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide has some limitations, including its poor solubility in water and its potential off-target effects on other receptors and signaling pathways.
Orientations Futures
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide has great potential for therapeutic applications in various neurological and psychiatric disorders, and future research should focus on optimizing its pharmacological properties, such as its solubility and bioavailability, to improve its efficacy and safety. Additionally, further studies are needed to elucidate the specific molecular and cellular mechanisms underlying the therapeutic effects of N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide and to identify potential biomarkers for predicting treatment response. Finally, the development of novel positive allosteric modulators of mGluR5, based on the structure of N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide, could lead to the discovery of more potent and selective compounds for treating these disorders.
Méthodes De Synthèse
The synthesis of N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide involves several steps, including the reaction of 2,3-difluoro-4-nitrophenol with cyclohexyl magnesium bromide, followed by reduction with lithium aluminum hydride to obtain 2,3-difluoro-4-hydroxybenzyl alcohol. The alcohol is then reacted with 1,3-dihydroxyacetone to form the desired N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide compound. The synthesis of N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide has been optimized to increase the yield and purity of the final product, making it suitable for research applications.
Applications De Recherche Scientifique
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and drug addiction. The positive allosteric modulation of mGluR5 by N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide has been shown to enhance synaptic plasticity, improve cognitive function, and reduce behavioral abnormalities in animal models of these disorders. N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO4/c17-13-10(6-7-12(21)14(13)18)16(23)19-11(8-20)15(22)9-4-2-1-3-5-9/h6-7,9,11,15,20-22H,1-5,8H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGLDVFUEWMXSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(CO)NC(=O)C2=C(C(=C(C=C2)O)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-2,3-difluoro-4-hydroxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.